5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
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Overview
Description
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative. One common method involves the reaction of 4-pyridinemethanol with bromine in the presence of a suitable catalyst to introduce the bromine atom at the desired position. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of pyridine derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include pyridine N-oxides.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one: Similar structure but with the bromine atom at a different position.
5-Chloro-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
5-Iodo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-1-(pyridin-4-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-1-2-11(15)14(8-10)7-9-3-5-13-6-4-9/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSISQHPGACSJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CC2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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